4-tert-Butylthiomethyl-benzonitrile
Description
4-tert-Butylthiomethyl-benzonitrile is a benzonitrile derivative featuring a tert-butylthiomethyl substituent at the para position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical chemistry due to its unique combination of steric bulk (from the tert-butyl group) and sulfur-containing functionality (thiomethyl group), which may influence reactivity, solubility, and binding interactions.
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
4-(tert-butylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)14-9-11-6-4-10(8-13)5-7-11/h4-7H,9H2,1-3H3 |
InChI Key |
QJTVXVQQANKGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 4-tert-Butylthiomethyl-benzonitrile, we analyze two closely related benzonitrile derivatives from Hairui Chemical’s product catalog:
3-tert-Butyl-4-hydroxy-benzonitrile
- Structure : A benzonitrile with a tert-butyl group at the meta position and a hydroxyl group at the para position.
- Key Properties: The hydroxyl group introduces hydrogen-bonding capability, enhancing water solubility compared to non-polar substituents.
- Applications : Likely used as an intermediate in pharmaceuticals or agrochemicals, where polar functionality is critical for bioactivity .
4-(tert-Butyl)-2-nitrobenzonitrile
- Structure : A benzonitrile with a tert-butyl group at the para position and a nitro group at the ortho position.
- Key Properties: The nitro group is strongly electron-withdrawing, which polarizes the aromatic ring and may direct electrophilic substitution reactions.
- Applications : Nitro-substituted benzonitriles are common intermediates in dyes, explosives, or drug synthesis .
Comparative Analysis
Research Findings and Implications
- Steric and Electronic Modulation : The tert-butyl group in all three compounds provides steric protection, but the choice of substituent (hydroxyl, nitro, or thiomethyl) dictates electronic behavior. For instance, this compound’s thiomethyl group could enhance metal-binding affinity compared to hydroxyl or nitro analogs .
- Synthetic Utility : Unlike nitro or hydroxyl groups, the thiomethyl group in this compound may enable thiol-alkyne or thiol-ene "click" chemistry, expanding its utility in polymer or bioconjugate synthesis.
- Stability : The sulfur atom in the thiomethyl group may introduce oxidative instability compared to the hydroxyl or nitro analogs, necessitating inert storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
